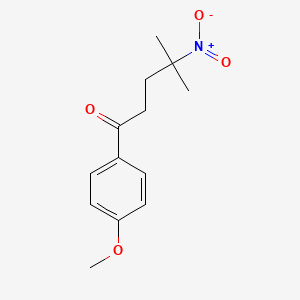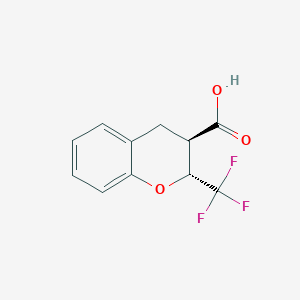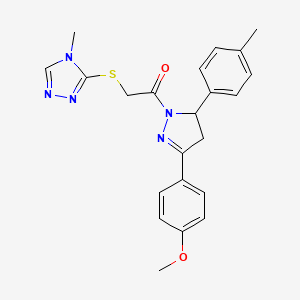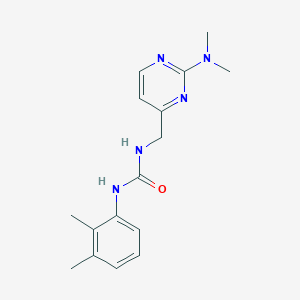![molecular formula C14H11ClN2O3 B2867106 (4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate CAS No. 939888-34-3](/img/structure/B2867106.png)
(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate, abbreviated as CBNPA, is a chemical compound with a wide range of applications in scientific research. It is an organic compound consisting of a 4-chlorobenzyl group, a (Z)-(4-nitrophenyl)methylidene group, and an ammoniumolate group. CBNPA is a colorless solid with a molecular weight of 439.50 g/mol. This compound has been studied extensively for its unique properties and potential applications in a variety of scientific fields.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Mineralization
Research on photocatalytic mineralization of nitrogen-containing benzene derivatives, including nitrobenzene and nitrosobenzene, has shown the potential for quantitative formation of carbon dioxide through photocatalytic processes. This research highlights the broader application of similar compounds in environmental remediation, particularly in the degradation of hazardous organic pollutants in water using photocatalysis (Piccinini et al., 1997).
Electrochemical Properties for Capacitor Applications
Ionic liquids, including quaternary ammonium salts, exhibit significant potential in electrochemical applications. For instance, novel ionic liquids have been evaluated for their utility in electric double layer capacitor (EDLC) applications, demonstrating wide potential windows and high ionic conductivity. This underscores the relevance of such compounds in the development of advanced energy storage systems (Sato et al., 2004).
Antimicrobial and Anti-fungal Applications
Quaternary ammonium azolates, including structures similar to the compound of interest, have been studied for their antimicrobial and anti-fungal properties. These compounds have shown effectiveness as plant protection agents, indicating their potential application in agriculture for the protection of crops against bacterial and fungal pathogens (Walkiewicz et al., 2010).
Structural and Analytical Studies
Structural analysis and synthetic methodologies involving similar compounds provide insights into their chemical behavior and potential applications. For example, studies on 4-chlorobenzylammonium nitrate have contributed to understanding the molecular structure, intermolecular interactions, and the impact of these on the physical properties of the compound. Such knowledge is crucial for the design and synthesis of new materials with specific functionalities (Hakiri et al., 2018).
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-nitrophenyl)methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-13-5-1-11(2-6-13)9-16(18)10-12-3-7-14(8-4-12)17(19)20/h1-8,10H,9H2/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFGIOTXSAADA-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=CC2=CC=C(C=C2)[N+](=O)[O-])[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/[N+](=C/C2=CC=C(C=C2)[N+](=O)[O-])/[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867025.png)

![(E)-5-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one](/img/structure/B2867027.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)


![benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2867035.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2867037.png)
![2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid](/img/structure/B2867038.png)
![2-(methyl(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2867039.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2867042.png)

![4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2867046.png)